molecular formula C11H25NO B14689341 1-(Octylamino)propan-2-ol CAS No. 35841-97-5

1-(Octylamino)propan-2-ol

Cat. No.: B14689341
CAS No.: 35841-97-5
M. Wt: 187.32 g/mol
InChI Key: FZDIQIDGTGANGI-UHFFFAOYSA-N
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Description

1-(Octylamino)propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Octylamino)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloropropan-2-ol with octylamine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

CH3CH(OH)CH2Cl+C8H17NH2CH3CH(OH)CH2NHC8H17+HCl\text{CH}_3\text{CH(OH)CH}_2\text{Cl} + \text{C}_8\text{H}_{17}\text{NH}_2 \rightarrow \text{CH}_3\text{CH(OH)CH}_2\text{NH}\text{C}_8\text{H}_{17} + \text{HCl} CH3​CH(OH)CH2​Cl+C8​H17​NH2​→CH3​CH(OH)CH2​NHC8​H17​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Octylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

1-(Octylamino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Octylamino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but a shorter alkyl chain.

    2-Amino-1-butanol: Another amino alcohol with a different carbon chain length.

    1-Octanol: An alcohol with a similar alkyl chain but lacking the amino group.

Uniqueness

1-(Octylamino)propan-2-ol is unique due to its combination of a long alkyl chain and the presence of both amino and hydroxyl functional groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications.

Properties

CAS No.

35841-97-5

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

1-(octylamino)propan-2-ol

InChI

InChI=1S/C11H25NO/c1-3-4-5-6-7-8-9-12-10-11(2)13/h11-13H,3-10H2,1-2H3

InChI Key

FZDIQIDGTGANGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCC(C)O

Origin of Product

United States

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